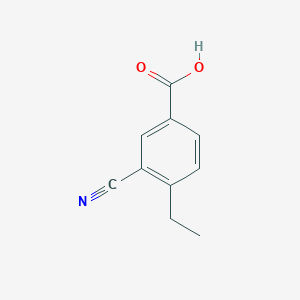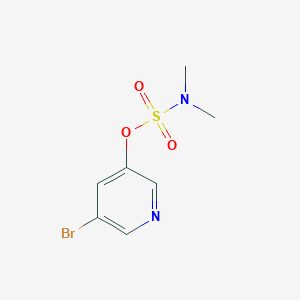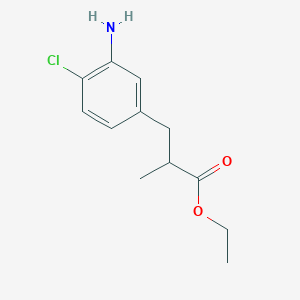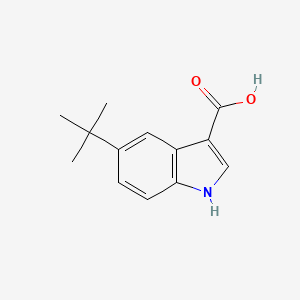
(6-Bromo-3-fluoropiridin-2-il)metanol
Descripción general
Descripción
“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a chemical compound with the molecular formula C6H5BrFNO and a molecular weight of 206.01 . It is a solid-powder at ambient temperature .
Synthesis Analysis
The synthesis of “(6-Bromo-3-fluoropyridin-2-yl)methanol” can be achieved through a reaction involving hydrogen and palladium on carbon in methanol . The mixture is stirred under a hydrogen atmosphere for 20 hours, filtered, and the filtrate is concentrated under reduced pressure .Molecular Structure Analysis
The InChI code for “(6-Bromo-3-fluoropyridin-2-yl)methanol” is 1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 .Physical And Chemical Properties Analysis
“(6-Bromo-3-fluoropyridin-2-yl)methanol” is a solid-powder at ambient temperature . The exact boiling point is not specified .Aplicaciones Científicas De Investigación
Síntesis orgánica
(6-Bromo-3-fluoropiridin-2-il)metanol: es un bloque de construcción versátil en la síntesis orgánica. Su presencia en un compuesto puede alterar significativamente la reactividad y estabilidad del compuesto, convirtiéndolo en un reactivo valioso para construir arquitecturas moleculares complejas. Por ejemplo, se puede utilizar para introducir unidades de fluoropiridina en compuestos farmacéuticos, mejorando sus propiedades farmacocinéticas .
Química medicinal
En la química medicinal, This compound sirve como precursor para la síntesis de varias moléculas biológicamente activas. Su incorporación en candidatos a fármacos puede mejorar su estabilidad metabólica y permeabilidad de membrana. Este compuesto es particularmente útil en el desarrollo de inhibidores de quinasas y otros terapéuticos de moléculas pequeñas .
Ciencia de materiales
El compuesto encuentra aplicaciones en la ciencia de materiales, particularmente en la síntesis de materiales electrónicos orgánicos. Los sustituyentes bromo y fluoro en el anillo de piridina pueden modular las propiedades electrónicas de los materiales, lo cual es crucial para diseñar nuevos semiconductores y materiales fotovoltaicos.
Química agrícola
This compound: se utiliza en la síntesis de agroquímicos. La introducción de átomos de flúor en pesticidas y herbicidas puede conducir a compuestos con actividad y selectividad mejoradas, lo que reduce el impacto ambiental y mejora el perfil de seguridad de estos productos agrícolas .
Química analítica
En química analítica, los derivados de This compound se pueden emplear como estándares o reactivos en varios métodos cromatográficos y espectroscópicos. Estos derivados ayudan en la cuantificación y detección de sustancias complejas en muestras biológicas y ambientales .
Ciencia ambiental
El impacto ambiental de los compuestos fluorados es un campo de estudio en crecimiento. This compound y sus derivados se pueden utilizar para estudiar las vías de degradación y persistencia de los contaminantes fluorados en el medio ambiente. Comprender estas vías es esencial para evaluar los efectos a largo plazo de estos compuestos en los ecosistemas .
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302+H312+H332;H315;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
(6-bromo-3-fluoropyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-6-2-1-4(8)5(3-10)9-6/h1-2,10H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIOKAVUZIHCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)CO)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704692 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918793-01-8 | |
| Record name | (6-Bromo-3-fluoropyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)

![Benzene, 2-bromo-1-[(1-methylethyl)sulfonyl]-4-nitro-](/img/structure/B1442394.png)








